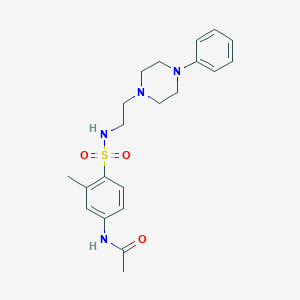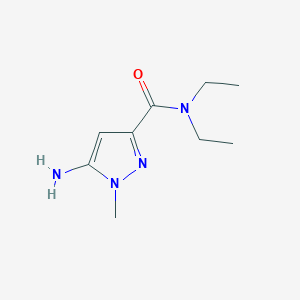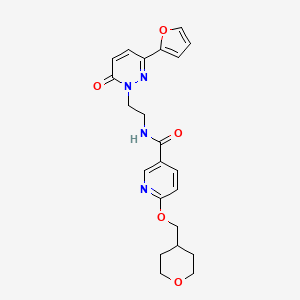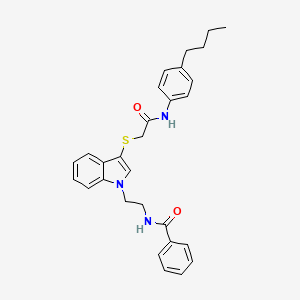
N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic and Biological Interactions
A study by Bharathy et al. (2021) explored the structural parameters, electron behavior, wave function, and biological properties of a closely related compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide. The research utilized the Gaussian 16 W DFT tool to investigate these properties in various solvents. Molecular docking analysis was conducted to determine the compound's antifungal and cancer activities, highlighting its potential application in drug development (Bharathy et al., 2021).
Antioxidant Activity
Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and evaluated its antioxidant, analgesic, and anti-inflammatory activities. The compound exhibited significant DPPH radical scavenging activity, suggesting its utility as a potential antioxidant agent (Nayak et al., 2014).
Antimicrobial and Antifungal Activities
Several studies have synthesized and evaluated derivatives bearing a sulfamoyl moiety for antimicrobial and antifungal activities. Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a sulfamoyl group, showing promising antimicrobial results (Darwish et al., 2014). Similarly, Baviskar et al. (2013) synthesized thiazolidin-4-one derivatives as potential antimicrobial agents, emphasizing the importance of sulfamoyl derivatives in developing new antimicrobial compounds (Baviskar et al., 2013).
Synthesis and Characterization
Research by Jing (2010) involved the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, highlighting the process of creating and characterizing novel compounds for further biological evaluation (Jing, 2010).
Mecanismo De Acción
Target of Action
The primary target of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
This compound: interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter at the synapse, which can lead to prolonged neuron excitation .
Biochemical Pathways
The action of This compound primarily affects the cholinergic pathways. By inhibiting AChE, the compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This can have downstream effects on various cognitive processes, potentially alleviating symptoms of diseases like Alzheimer’s .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the prolongation of acetylcholine’s action at synapses. This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .
Análisis Bioquímico
Biochemical Properties
Related compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission . This suggests that N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide may also interact with enzymes and other proteins, potentially influencing biochemical reactions.
Cellular Effects
The cellular effects of this compound are not well-documented. Related compounds have been shown to influence cell function. For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase, which could influence cell signaling pathways and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase, suggesting that this compound may also interact with biomolecules and influence gene expression .
Propiedades
IUPAC Name |
N-[3-methyl-4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-17-16-19(23-18(2)26)8-9-21(17)29(27,28)22-10-11-24-12-14-25(15-13-24)20-6-4-3-5-7-20/h3-9,16,22H,10-15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTKYBUUEJBVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)




![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)


